Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate Methyl jasmonate, also known as fema 3410, belongs to the class of organic compounds known as jasmonic acids. These are lipids containing or derived from a jasmonic acid, with a structure characterized by the presence of an alkene chain linked to a 2-(3-oxocyclopentyl)acetic acid moiety. Methyl jasmonate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Methyl jasmonate has been primarily detected in urine. Within the cell, methyl jasmonate is primarily located in the membrane (predicted from logP) and cytoplasm. Methyl jasmonate is a floral, fresh, and jasmine tasting compound that can be found in a number of food items such as peach, french plantain, cherry tomato, and sweet cherry. This makes methyl jasmonate a potential biomarker for the consumption of these food products.
(-)-methyl jasmonate is a jasmonate ester that is the methyl ester of jasmonic acid. It has a role as a member of jasmonates, a plant metabolite and a plant hormone. It is a jasmonate ester and a methyl ester.
Brand Name: Vulcanchem
CAS No.: 39924-52-2
VCID: VC0010596
InChI: InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4+/t10-,11+/m0/s1
SMILES: CCC=CCC1C(CCC1=O)CC(=O)OC
Molecular Formula: C13H20O3
Molecular Weight: 224.3 g/mol

Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate

CAS No.: 39924-52-2

Main Products

VCID: VC0010596

Molecular Formula: C13H20O3

Molecular Weight: 224.3 g/mol

Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate - 39924-52-2

CAS No. 39924-52-2
Product Name Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate
Molecular Formula C13H20O3
Molecular Weight 224.3 g/mol
IUPAC Name methyl 2-[(1S,2R)-3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate
Standard InChI InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4+/t10-,11+/m0/s1
Standard InChIKey GEWDNTWNSAZUDX-WQMVXFAESA-N
Isomeric SMILES CC/C=C/C[C@@H]1[C@@H](CCC1=O)CC(=O)OC
SMILES CCC=CCC1C(CCC1=O)CC(=O)OC
Canonical SMILES CCC=CCC1C(CCC1=O)CC(=O)OC
Appearance Assay:≥95% (mixture of isomers)A neat oil
Colorform Colorless liquid
Density d22.6 1.02
Specific density: 1.021 at 22.6 °C/4 °C
1.017-1.023
Flash Point 113 degrees C (> 235 degrees F) - closed cup
Melting Point <25 °C
25°C
Physical Description Solid
Colourless oily liquid; Powerful floral-herbaceous, sweet aroma
Description Methyl jasmonate, also known as fema 3410, belongs to the class of organic compounds known as jasmonic acids. These are lipids containing or derived from a jasmonic acid, with a structure characterized by the presence of an alkene chain linked to a 2-(3-oxocyclopentyl)acetic acid moiety. Methyl jasmonate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Methyl jasmonate has been primarily detected in urine. Within the cell, methyl jasmonate is primarily located in the membrane (predicted from logP) and cytoplasm. Methyl jasmonate is a floral, fresh, and jasmine tasting compound that can be found in a number of food items such as peach, french plantain, cherry tomato, and sweet cherry. This makes methyl jasmonate a potential biomarker for the consumption of these food products.
(-)-methyl jasmonate is a jasmonate ester that is the methyl ester of jasmonic acid. It has a role as a member of jasmonates, a plant metabolite and a plant hormone. It is a jasmonate ester and a methyl ester.
Solubility In water, 340 mg/L at 25 °C (est)
Soluble in oils; Slightly soluble in water
Soluble (in ethanol)
Synonyms [3-Oxo-2-(2-pentenyl)-1-cyclopentyl]aceticacidmethylester;3-oxo-2-(2-pentenyl)-cyclopentaneaceticacimethylester;Cyclopentaneaceticacid,3-oxo-2-(2-pentenyl)-,methylester;10 G METHYL JASMONATEPURE;methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate;Methyl
Vapor Pressure 3.37X10-4 mm Hg at 25 °C (est)
Reference 1. Yu X, Zhang W, Zhang Y, Zhang X, Lang D, Zhang X. The roles of methyl jasmonate to stress in plants. Funct Plant Biol. 2019 Feb;46(3):197-212. doi: 10.1071/FP18106. PMID: 32172764.

2. Besson JCF, de Carvalho Picoli C, Matioli G, Natali MRM. Methyl jasmonate: a phytohormone with potential for the treatment of inflammatory bowel diseases. J Pharm Pharmacol. 2018 Feb;70(2):178-190. doi: 10.1111/jphp.12839. Epub 2017 Oct 26. PMID: 29072315.

3. Peng Z, Zhang Y. Methyl jasmonate induces the apoptosis of human colorectal cancer cells via downregulation of EZH2 expression by microRNA‑101. Mol Med Rep. 2017 Feb;15(2):957-962. doi: 10.3892/mmr.2016.6061. Epub 2016 Dec 20. PMID: 28000868.

4. Horbowicz M, Wiczkowski W, Sawicki T, Szawara-Nowak D, Sytykiewicz H, Mitrus J. Methyl jasmonate stimulates biosynthesis of 2-phenylethylamine, phenylacetic acid and 2-phenylethanol in seedlings of common buckwheat. Acta Biochim Pol. 2015;62(2):235-40. doi: 10.18388/abp.2014_929. Epub 2015 Apr 9. PMID: 25856561.

5. Garde-Cerdán T, Portu J, López R, Santamaría P. Effect of methyl jasmonate application to grapevine leaves on grape amino acid content. Food Chem. 2016 Jul 15;203:536-539. doi: 10.1016/j.foodchem.2016.02.049. Epub 2016 Feb 9. PMID: 26948648.
PubChem Compound 12566815
Last Modified Dec 23 2021
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